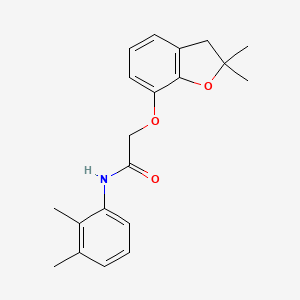

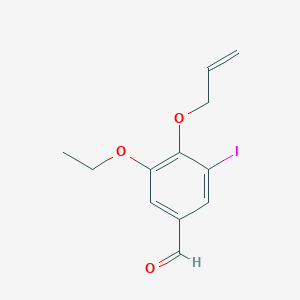

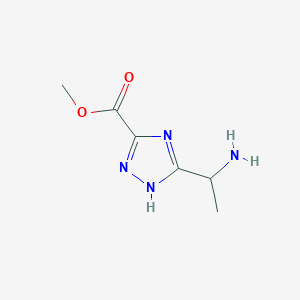

6-(2-Morpholinoethoxy)pyridine-3-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related boronic acid derivatives, including pyridylboronic acids, involves directed ortho-metalation reactions on disubstituted pyridine precursors, followed by reaction with triisopropyl borate or trimethyl borate. These methods have been applied to produce compounds with high functionalization, offering moderate to high yields. These synthesis strategies highlight the versatility of boronic acids in coupling reactions, particularly the Suzuki–Miyaura cross-coupling reactions, to obtain highly functionalized heteroarylpyridine derivatives (Smith et al., 2008).

Molecular Structure Analysis

The molecular structure of boronic acid derivatives, including pyridylboronic acids, has been elucidated through X-ray crystallography. These structures demonstrate the reactivity and potential for further functionalization of these compounds, which is crucial for their application in organic synthesis and materials science (Smith et al., 2008).

Chemical Reactions and Properties

Boronic acids participate in Suzuki–Miyaura cross-coupling reactions, a cornerstone method in organic synthesis for forming carbon-carbon bonds. This reaction facilitates the creation of new compounds by coupling boronic acids with various halides under palladium catalysis. The versatility and efficacy of boronic acids in these reactions underscore their significance in synthetic chemistry (Smith et al., 2008).

Physical Properties Analysis

The physical properties of boronic acid derivatives, such as solubility, melting points, and crystalline structure, are essential for their handling and application in chemical reactions. These properties are influenced by the functional groups attached to the boronic acid core and can affect the compound's reactivity and stability (Zhang et al., 2006).

Chemical Properties Analysis

Boronic acids are known for their ability to form stable complexes with diols and amino acids, which is a cornerstone of their application in chemosensors and in the development of pharmaceuticals. The chemical properties, including acidity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are critical for their functional application in synthesis and material science (Zhang et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

6-(2-Morpholinoethoxy)pyridine-3-boronic acid plays a crucial role in the synthesis of various complex compounds through Suzuki coupling reactions. For instance, it is instrumental in the preparation of 3-Pyridin-3-ylquinoline and other quinolines, as well as boronic esters, which are significant in the field of organic synthesis (Li et al., 2005).

The compound is also used in the synthesis of new ligands, such as pyrrole–pyridine-based ligands, through in situ Suzuki coupling methods. This application is crucial in the field of coordination chemistry and the development of new materials (Böttger et al., 2012).

Catalysis and Chemical Reactions

It acts as a catalyst in Suzuki–Miyaura and Sonogashira cross-coupling reactions, demonstrating its versatility in facilitating complex chemical processes (Reddy et al., 2016).

The compound is involved in the development of photonic materials, particularly in tuning photophysical properties. This is significant in the field of material science, especially for applications in optoelectronics and sensing technologies (Kapuściński et al., 2021).

Pharmaceutical and Biological Applications

Its derivatives have potential insecticidal activities, which is crucial in the development of new agricultural chemicals and pest management solutions (Wang et al., 2014).

6-(2-Morpholinoethoxy)pyridine-3-boronic acid derivatives are explored in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs) through Suzuki–Miyaura borylation reactions. This highlights its importance in drug development and medicinal chemistry (Sanghavi et al., 2022).

Safety and Hazards

Eigenschaften

IUPAC Name |

[6-(2-morpholin-4-ylethoxy)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4/c15-12(16)10-1-2-11(13-9-10)18-8-5-14-3-6-17-7-4-14/h1-2,9,15-16H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWGCXOYZINISV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OCCN2CCOCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Morpholinoethoxy)pyridine-3-boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(trifluoromethyl)benzoyl]oxy}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2491158.png)

![methyl 2-[N-(cyanomethyl)-1-(2,5-difluoro-4-nitrophenyl)formamido]acetate](/img/structure/B2491162.png)

![2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/no-structure.png)